(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide
CAS No.:
Cat. No.: VC13470804
Molecular Formula: C11H17ClN4O
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN4O |
|---|---|
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N,3-dimethylbutanamide |
| Standard InChI | InChI=1S/C11H17ClN4O/c1-7(2)10(13)11(17)16(3)6-8-4-5-9(12)15-14-8/h4-5,7,10H,6,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | RVDJFDWZNIVELV-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=NN=C(C=C1)Cl)N |
| SMILES | CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide (CAS: 1354010-54-0) is characterized by the molecular formula C₁₃H₂₁ClN₄O and a molar mass of 284.785 g/mol . Its structure integrates three critical moieties:
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A 6-chloropyridazine ring, which contributes aromaticity and potential electronic interactions.
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A butyramide backbone with dimethyl and amino substituents at the second and third positions, respectively.
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A chiral center at the second carbon, conferring stereospecificity to its biological interactions .
Table 1: Key Structural Attributes
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₄O |
| Molar Mass | 284.785 g/mol |
| Stereochemistry | (S)-configuration at C2 |
| Key Functional Groups | Chloropyridazine, dimethyl-butyramide |
The chlorine atom at the pyridazine ring’s sixth position enhances electrophilic character, potentially influencing binding affinity in biological systems . The dimethyl group on the butyramide chain may sterically hinder rotational freedom, favoring specific conformational states .
Physicochemical Properties
Experimental data for this specific compound remain limited, but inferences from structural analogs reveal:
Solubility and Stability
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Solubility: Likely moderate in polar solvents (e.g., DMSO, methanol) due to the pyridazine’s hydrophilicity and the amide’s hydrogen-bonding capacity .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (pyridazine ring vibrations) .
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NMR: Distinct signals for the chiral center’s protons (δ 3.1–3.5 ppm) and pyridazine aromatic protons (δ 8.0–8.5 ppm) .
Biological Activity and Applications
Though direct studies on this compound are sparse, its structural analogs exhibit notable bioactivity:
Enzyme Inhibition
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Tissue Kallikrein Inhibition: Analogous compounds (e.g., (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-3,N-dimethyl-butyramide) suppress kallikrein activity, suggesting potential in treating inflammatory diseases like asthma.
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Kinase Modulation: Pyridazine derivatives often target PI3K or BTK pathways, implicating roles in oncology .
Agricultural Applications
Chloropyridazine compounds are explored as pesticide intermediates, leveraging their heterocyclic stability and bioactivity .
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide | Tissue Kallikrein | 12.4 |
| (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide | PI3Kγ | 8.7 |
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Chlorine Position: Para-substitution on pyridazine enhances target binding vs. meta-substituted analogs .
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Stereochemistry: The (S)-configuration improves inhibitory potency by 3–5× compared to (R)-enantiomers .
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N-Alkylation: Dimethylation at the amide nitrogen increases metabolic stability but may reduce solubility .
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